molecular formula C30H48O3 B14601912 Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate CAS No. 60081-77-8

Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate

Cat. No.: B14601912
CAS No.: 60081-77-8
M. Wt: 456.7 g/mol
InChI Key: NCHLJURLJOTEBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two nonyl groups at the 2 and 5 positions, and an ethyl ester group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dinonylphenyl)-4-oxobut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of 4-(2,5-dinonylphenyl)-4-oxobut-2-enoic acid.

    Reduction: Formation of 4-(2,5-dinonylphenyl)-4-hydroxybut-2-enoate.

    Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoic acid
  • 4-(2,5-dinonylphenyl)-4-oxobut-2-enoic acid
  • 4-(2,5-dinonylphenyl)-4-hydroxybut-2-enoate

Uniqueness

Ethyl 4-(2,5-dinonylphenyl)-4-oxobut-2-enoate is unique due to its specific ester functional group and the presence of two nonyl substituents on the phenyl ring. These structural features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

60081-77-8

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

ethyl 4-[2,5-di(nonyl)phenyl]-4-oxobut-2-enoate

InChI

InChI=1S/C30H48O3/c1-4-7-9-11-13-15-17-19-26-21-22-27(20-18-16-14-12-10-8-5-2)28(25-26)29(31)23-24-30(32)33-6-3/h21-25H,4-20H2,1-3H3

InChI Key

NCHLJURLJOTEBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCC)C(=O)C=CC(=O)OCC

Origin of Product

United States

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